N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide
Description
“N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide” is a synthetic sulfonamide derivative characterized by a pyrimidine core substituted with a 2-fluorophenoxy group at the 2-position and a 2,3,4-trimethoxybenzenesulfonamide moiety at the 5-position. Sulfonamides are historically significant for their antimicrobial and enzyme-inhibitory properties, though this compound’s specific pharmacological target remains unconfirmed in the provided evidence. Crystallographic characterization of such compounds often employs programs like SHELX for structure refinement , though direct evidence of its crystal structure is absent here.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3,4-trimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-26-15-8-9-16(18(28-3)17(15)27-2)30(24,25)23-12-10-21-19(22-11-12)29-14-7-5-4-6-13(14)20/h4-11,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKXSVIBMFZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-fluorophenol with a pyrimidine derivative under basic conditions to form the fluorophenoxy-pyrimidine intermediate. This intermediate is then reacted with 2,3,4-trimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or carboxylic acids, while substitution of the fluorine atom could result in various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The fluorophenoxy and pyrimidine moieties may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
lists stereoisomeric compounds (e.g., m, n, o) with phenoxy-acetamido backbones and tetrahydropyrimidinyl groups. Though distinct in substitution patterns, these share functional motifs with the target compound:
- Phenoxy groups: The 2-fluorophenoxy group in the target compound contrasts with 2,6-dimethylphenoxy groups in the analogs. Fluorine’s electronegativity may enhance binding affinity or metabolic stability compared to methyl substituents.
- Sulfonamide vs.
- Stereochemical complexity : Both the target compound and analogs exhibit chiral centers, underscoring the importance of stereochemical characterization, as seen in pharmacopeial standards .
Hypothetical Pharmacological and Physicochemical Properties
A comparative analysis based on structural features is outlined below:
Methodological Considerations
- Structural Refinement : SHELX programs are widely used for small-molecule crystallography , suggesting that the target compound’s structure could be resolved using similar methods.
- Pharmacopeial Compliance : Standards like those in emphasize rigorous stereochemical validation, which is critical for comparing bioactivity across analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3,4-trimethoxybenzenesulfonamide, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine intermediate (e.g., 2-fluorophenoxy-substituted pyrimidine) with a sulfonamide precursor. Key steps include:
- Nucleophilic aromatic substitution to introduce the fluorophenoxy group (reagents: K₂CO₃, DMF, 80°C) .
- Sulfonylation using 2,3,4-trimethoxybenzenesulfonyl chloride under anhydrous conditions (solvent: dichloromethane, base: triethylamine) .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- NMR spectroscopy (¹H/¹³C in DMSO-d₆) to confirm substituent positions, e.g., fluorophenoxy protons (δ 7.2–7.8 ppm) and trimethoxy groups (δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–9). Low aqueous solubility may require formulation with cyclodextrins or surfactants .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonamide) should be identified .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or enzymes with sulfonamide-binding pockets) .
- Optimize substituents (e.g., methoxy vs. ethoxy groups) using QSAR models to predict binding affinity .
- Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., ATP levels in kinase assays) .
- Dose-response curves : Test across a wider concentration range (1 nM–100 µM) with triplicate measurements .
- Off-target screening : Employ a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
Q. How can structural modifications enhance metabolic stability without compromising potency?
- Methodological Answer :
- Isosteric replacements : Replace the fluorophenoxy group with a chlorophenoxy or trifluoromethyl group to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce ester or carbamate moieties at the sulfonamide nitrogen for controlled release .
- In vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolic half-life improvements .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
